molecular formula C7H13NO2S B15327866 2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid

2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid

Cat. No.: B15327866
M. Wt: 175.25 g/mol
InChI Key: KIYXABDWQXDYTJ-UHFFFAOYSA-N
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Description

2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid, also known as S-(2-methylprop-1-en-1-yl)cysteine, is a compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol . This compound is characterized by the presence of an amino group, a carboxyl group, and a sulfanyl group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid typically involves the reaction of cysteine with 2-methylprop-1-en-1-yl sulfide under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 60-80°C . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated purification systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acids depending on the reagent used.

Scientific Research Applications

2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid involves its interaction with various molecular targets and pathways. The amino and sulfanyl groups allow it to form hydrogen bonds and disulfide bridges with proteins, influencing their structure and function. This compound can modulate enzyme activity and participate in redox reactions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cysteine: A naturally occurring amino acid with a similar structure but lacking the 2-methylprop-1-en-1-yl group.

    Methionine: Another sulfur-containing amino acid with a different side chain structure.

    Homocysteine: Similar to cysteine but with an additional methylene group in the side chain.

Uniqueness

2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid is unique due to the presence of the 2-methylprop-1-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids. This structural feature allows for specific interactions and applications that are not possible with other similar compounds .

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

2-amino-3-(2-methylprop-1-enylsulfanyl)propanoic acid

InChI

InChI=1S/C7H13NO2S/c1-5(2)3-11-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)

InChI Key

KIYXABDWQXDYTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CSCC(C(=O)O)N)C

Origin of Product

United States

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